1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea
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Overview
Description
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy-tetrahydronaphthalene moiety linked to a phenethylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1,2,3,4-tetrahydronaphthalene and phenethyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-hydroxy-1,2,3,4-tetrahydronaphthalene is first deprotonated using a base such as sodium hydride. The resulting anion is then reacted with phenethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenethylurea moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyphenyl)urea
- N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
- N-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-phenethylurea is unique due to its specific combination of a hydroxy-tetrahydronaphthalene moiety and a phenethylurea group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-13-11-16-6-2-1-3-7-16)22-15-20(24)12-10-17-8-4-5-9-18(17)14-20/h1-9,24H,10-15H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPDUGSAYJXEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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